3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
Description
This compound features a complex heterocyclic framework comprising a 1,2,4-triazol-5-one core substituted with a cyclopropyl group and a methyl group. The piperidin-4-yl moiety is functionalized with a 3-(1H-tetrazol-1-yl)benzoyl group, introducing both aromatic and tetrazole functionalities. The molecular formula is C₂₂H₂₁FN₈O₂ (MW: 448.5 g/mol), with a SMILES representation highlighting its structural complexity: O=C(c1cccc(-n2cnnn2)c1)N1CCC(Cc2n[nH]c(=O)n2-c2ccccc2F)CC1 .
Key structural attributes include:
- Tetrazole ring: A bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity.
- Piperidine scaffold: Improves solubility and pharmacokinetic properties.
Properties
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-24-19(29)27(15-5-6-15)17(21-24)13-7-9-25(10-8-13)18(28)14-3-2-4-16(11-14)26-12-20-22-23-26/h2-4,11-13,15H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBXWOLZWNBHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of the Triazolone
The 3-position of 4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is activated by introducing a leaving group, such as chlorine or bromine. This is achieved through electrophilic halogenation using reagents like phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS). For instance, treatment with POCl₃ at 80°C for 6 hours yields 3-chloro-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one.
Piperidine Coupling
The halogenated triazolone undergoes nucleophilic substitution with piperidin-4-amine in the presence of a base, such as potassium carbonate (K₂CO₃), in dimethylformamide (DMF) at 100°C. This step attaches the piperidine moiety to the triazolone core, forming 3-(piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one. Yields typically range from 70–80%, with the reaction monitored via thin-layer chromatography (TLC).
Synthesis of the 3-(1H-Tetrazol-1-yl)benzoyl Substituent
The benzoyl group bearing a tetrazole ring at the meta position is synthesized via a [2+3] cycloaddition reaction.
Preparation of 3-Cyanobenzoic Acid
3-Cyanobenzoic acid is commercially available or synthesized via cyanation of 3-bromobenzoic acid using copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C.
Tetrazole Ring Formation
The nitrile group undergoes cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) as a catalyst. The reaction is conducted in water or a water-DMF mixture at 100°C for 12–24 hours, yielding 3-(1H-tetrazol-1-yl)benzoic acid.
Acyl Chloride Formation
The benzoic acid derivative is treated with thionyl chloride (SOCl₂) at reflux to generate 3-(1H-tetrazol-1-yl)benzoyl chloride. Excess SOCl₂ is removed under reduced pressure to obtain the acyl chloride in >95% yield.
Acylation of the Piperidine Moiety
The piperidine nitrogen is acylated with 3-(1H-tetrazol-1-yl)benzoyl chloride to form the final substituent.
Reaction Conditions
The acylation is performed in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–25°C for 2–4 hours, yielding 1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-amine.
Workup and Purification
The product is isolated via aqueous extraction and purified via column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) spectroscopy confirms the formation of the amide bond, with characteristic peaks for the tetrazole ring (δ 8.5–9.0 ppm in ¹H NMR).
Final Assembly of the Target Compound
The piperidine-functionalized triazolone is coupled with the acylated benzoyl-tetrazole moiety through a nucleophilic substitution or reductive amination.
Coupling Strategy
A Mitsunobu reaction is employed, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. The reaction links the secondary amine of the piperidine to the triazolone core, achieving yields of 65–75%.
Characterization
The final product is characterized via:
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight.
- ¹³C NMR : Peaks corresponding to the cyclopropyl (δ 10–15 ppm), tetrazole (δ 140–150 ppm), and triazolone carbonyl (δ 160–165 ppm).
- Infrared (IR) spectroscopy : Stretching vibrations for C=O (1680 cm⁻¹) and N-H (3300 cm⁻¹).
Optimization Challenges and Solutions
Regioselectivity in Tetrazole Formation
The [2+3] cycloaddition of 3-cyanobenzoic acid with NaN₃ occasionally yields a mixture of 1H- and 2H-tetrazole regioisomers. Selective formation of the 1H-tetrazole isomer is achieved by using catalytic zinc bromide (ZnBr₂), which directs cycloaddition to the meta position.
Oxidative Stability of the Triazolone
The triazolone core is sensitive to over-oxidation. Employing controlled airflow (20–30 mL/min) during the V₂O₅-catalyzed step prevents degradation, maintaining product integrity.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Catalyst |
|---|---|---|---|
| Triazolone oxidation | V₂O₅/tert-butanol/air | 85–90 | Vanadium pentoxide |
| Tetrazole synthesis | NaN₃/NH₄Cl | 75–80 | Ammonium chloride |
| Piperidine acylation | Et₃N/DCM | 90–95 | Triethylamine |
| Final coupling | Mitsunobu reaction | 65–75 | DEAD/PPh₃ |
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the triazolone moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the tetrazole or piperidine rings.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a lactam, while reduction of the benzoyl group can yield a benzyl alcohol derivative.
Scientific Research Applications
3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and triazolone rings are known to mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate their activity. This can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolone Derivatives with Piperidine Moieties
a) 3-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Molecular Formula : C₁₈H₂₀ClFN₄O₂ (MW: 378.8 g/mol) .
- Key Differences : Replaces the 3-(1H-tetrazol-1-yl)benzoyl group with a 2-chloro-4-fluorobenzoyl substituent.
- Implications : The absence of the tetrazole ring may reduce metabolic stability, while the chloro-fluoro substitution could enhance lipophilicity and membrane permeability.
b) 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine
Antifungal Triazole-Oxadiazole Hybrids
Sangshetti et al. (2009) synthesized 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one derivatives with antifungal activity .
- Structural Comparison : These compounds replace the 1,2,4-triazol-5-one core with a 1,2,3-triazole-oxadiazole hybrid.
- Activity Implications : The dual triazole-oxadiazole system may target fungal cytochrome P450 enzymes, whereas the tetrazole-triazole hybrid in the target compound could exhibit broader or distinct mechanisms.
Aprepitant-Related Triazolone Compounds
Aprepitant derivatives include 3-[[(2R,3R)-2-[(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (MW: ~600 g/mol) .
- Key Differences: Incorporates a morpholino group and bis(trifluoromethyl)phenyl substituents.
- Implications : The target compound’s tetrazole-benzoyl group may offer distinct binding interactions compared to aprepitant’s trifluoromethyl-rich structure.
Antimicrobial Piperidinyl-Indole Derivatives
Compounds DMPI and CDFII feature piperidinyl-indole cores with activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Structural Comparison : While both share a piperidine scaffold, the indole core diverges significantly from the triazolone system.
- Implications : The target compound’s triazolone-tetrazole architecture may target bacterial enzymes (e.g., dihydrofolate reductase) rather than MRSA-specific pathways.
Structural and Functional Analysis Table
Research Findings and Implications
- Metabolic Stability : The tetrazole group in the target compound likely enhances resistance to oxidative metabolism compared to carboxylic acid derivatives .
- Target Specificity : The cyclopropyl group may restrict rotational freedom, improving binding to hydrophobic enzyme pockets (e.g., fungal CYP51) .
- Solubility Challenges : High molecular weight (448.5 g/mol) and lipophilic substituents may necessitate prodrug strategies or formulation enhancements .
Biological Activity
3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a tetrazole ring, a piperidine moiety, and a triazole structure, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 318.37 g/mol. The presence of the tetrazole and triazole rings enhances its interaction with biological targets, making it a candidate for further investigation in drug development aimed at treating various diseases.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. The tetrazole ring can mimic certain biological molecules, allowing it to bind effectively to active sites on enzymes or receptors. This binding can inhibit or activate specific pathways within the body, leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, studies have shown that derivatives containing tetrazole and triazole rings can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting the cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions.
Anticancer Properties
Preliminary research indicates that this compound may possess anticancer activity. In cell line studies, it has shown cytotoxic effects against several cancer types, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine moiety can enhance its cytotoxicity.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Lviv University investigated the antimicrobial properties of various tetrazole derivatives, including our compound of interest. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with an IC50 value comparable to standard antibiotics .
Study 2: Anti-inflammatory Activity
In a controlled experiment involving RAW 264.7 macrophages, the compound was shown to significantly reduce TNF-alpha production when administered at concentrations of 10 µM and above. This reduction was measured using ELISA assays, confirming its potential as an anti-inflammatory agent .
Study 3: Cytotoxicity Against Cancer Cells
A recent publication explored the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting potent anticancer activity that warrants further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Tetrazole and piperidine rings | Exhibits strong anti-inflammatory properties |
| Compound B | Triazole derivatives | Higher cytotoxicity against specific cancer cell lines |
| Compound C | Benzoyl group attached | Enhanced antimicrobial activity |
The unique combination of functional groups in this compound contributes to its diverse biological activities compared to structurally similar compounds.
Q & A
Q. What synthetic methodologies are most effective for constructing the triazole and tetrazole rings in this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of a piperidine intermediate followed by sequential cyclization. Key steps include:
- Nucleophilic substitution to introduce the 3-(1H-tetrazol-1-yl)benzoyl group onto the piperidine ring .
- Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) for triazole ring formation, often requiring copper(I) catalysis under controlled pH (6–7) and temperature (60–80°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate intermediates .
Q. How can the molecular structure and stereochemistry of this compound be validated experimentally?
Use a combination of:
- Single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement .
- NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to confirm substituent connectivity and cyclopropane ring geometry .
- High-resolution mass spectrometry (HRMS) to verify molecular formula .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
Contradictions may arise from variations in:
- Assay conditions (e.g., pH, solvent polarity, or cell-line specificity). Validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .
- Structural impurities : Employ HPLC-MS to rule out by-products and quantify enantiomeric excess (if chiral centers exist) .
- Computational docking : Compare binding poses in different protein conformers (e.g., molecular dynamics simulations) to identify context-dependent interactions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s interaction with biological targets?
Key approaches include:
- Functional group substitution : Replace the cyclopropyl group with bulkier substituents (e.g., adamantyl) to enhance hydrophobic binding pockets .
- Isosteric replacements : Substitute the tetrazole ring with carboxylate or sulfonamide groups to modulate solubility and target affinity .
- Free-energy perturbation (FEP) calculations to predict binding energy changes from modifications .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
- Solvent screening : Use vapor diffusion with PEG-based precipitants in 96-well plates to identify optimal crystallization conditions .
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing to prevent ice formation during SC-XRD .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for accurate resolution of overlapping reflections .
Methodological Guidance
Q. How should researchers analyze the thermodynamic stability of the triazole ring under physiological conditions?
- Differential scanning calorimetry (DSC) to measure melting points and degradation thresholds .
- pH stability assays : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products .
Q. What computational tools are recommended for modeling the compound’s interactions with cytochrome P450 enzymes?
- Molecular docking : Use AutoDock Vina with crystal structures of CYP3A4 (PDB: 4I3G) to predict metabolic sites .
- QM/MM simulations : Combine Gaussian (DFT) and AMBER to model electron transfer during oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
